(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
“(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C25H28N4O . It is available for purchase from various scientific suppliers .
Synthesis Analysis
The synthesis of this compound involves a series of transformations. The starting materials, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, are used to synthesize novel derivatives. A 6→8 ring expansion reaction is also applied to these compounds to obtain azocino[4,5-b]quinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydrobenzo[b][1,6]naphthyridin-10-yl group, which is further attached to a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Stevens rearrangement or an attack on the triple bond of the phenylethynyl fragment. This is followed by proton migration and Hoffmann elimination to complete the cascade of transformations .Scientific Research Applications
Summary of Applications
a. Anticancer Activity
Compound Description
The molecule exhibits a unique structure, combining benzyl and piperazine moieties. Researchers have investigated its potential as an anticancer agent due to its structural resemblance to known anticancer compounds.
Application Summary
- Methods : In vitro studies using various cancer cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460) via the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
b. Neurodegenerative Disorders
Compound Description
The tetrahydroisoquinoline scaffold has been associated with neuroprotective properties. Researchers explore its potential in neurodegenerative disease research .
Application Summary
c. Novel Drug Design
Compound Description
The benzyl-piperazine hybrid structure offers opportunities for novel drug design.
Application Summary
d. Anti-Infective Agents
Compound Description
Isoquinoline derivatives often exhibit antimicrobial properties.
Application Summary
e. Synthetic Strategies
Compound Description
The core scaffold synthesis is crucial for scalability and diversity.
Application Summary
- Methods : Review commonly used strategies (e.g., Pictet–Spengler, Mannich reactions) for constructing the tetrahydroisoquinoline core .
f. Pharmacokinetics and ADME
Compound Description
Investigate the compound’s pharmacokinetic properties.
Application Summary
Safety And Hazards
properties
IUPAC Name |
(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-27-13-15-29(16-14-27)25(30)24-20-9-5-6-10-22(20)26-23-11-12-28(18-21(23)24)17-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBUBFDDDIAKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CN(CCC3=NC4=CC=CC=C42)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673104 |
Source
|
Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
1228168-13-5 |
Source
|
Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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